molecular formula C9H13ClFNO2 B2491315 (2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride CAS No. 2095692-22-9

(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride

Cat. No. B2491315
CAS RN: 2095692-22-9
M. Wt: 221.66
InChI Key: PNBVSZPLTNLKTL-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from readily available phenyl ethanone derivatives. For instance, Puthran et al. (2019) described the synthesis of novel Schiff bases from 1-(3-fluoro-4-methoxyphenyl)ethanone using the Gewald synthesis technique, which could offer insights into similar synthetic routes for the compound (Puthran et al., 2019).

Molecular Structure Analysis

Structural characterization techniques such as IR, 1H NMR, 13C NMR, and mass spectral data play a crucial role in establishing the molecular structure of synthesized compounds. The study by Puthran et al. (2019) showcases how these techniques can confirm the structure of complex molecules, indicating a similar approach can be employed to analyze "(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride" (Puthran et al., 2019).

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

  • The in vivo metabolism of phenethylamine derivatives, closely related to (2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride, has been studied in rats. These studies help in understanding the pharmacokinetics and metabolic pathways of similar compounds (Kanamori et al., 2002).

Synthesis and Antimicrobial Activity

  • Novel Schiff bases using derivatives that include 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have been synthesized, indicating a method for producing compounds with potential antimicrobial properties (Puthran et al., 2019).

Organometallic Chemistry

  • Research involving the activation of compounds like 1-(4-methoxyphenyl)-2-propyn-1-ol, which shares a structural similarity with (2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride, can provide insights into the development of new organometallic compounds with potential applications in catalysis and materials science (Bustelo et al., 2007).

Nucleoside Analog Synthesis

  • Studies on nucleoside analogs related to 5-fluorocytosine, involving compounds such as 4-amino-5-fluoro-2-methoxypyridine, are crucial for developing new therapeutic agents, particularly in the field of antiviral and anticancer drugs (Nesnow & Heidelberger, 1975).

Enantioselective Metabolism Studies

  • Understanding the enantioselective metabolism of endocrine disruptors, which often involves compounds with similar structures to (2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride, is crucial for assessing their environmental impact and potential health risks (Hu & Kupfer, 2002).

Mechanism of Action

Studies suggest that “(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride” may act as an inhibitor for certain enzymes, such as phospholipase A2 (PLA2). PLA2 plays a role in various biological processes, including inflammation and pain perception. Inhibiting PLA2 activity could potentially offer therapeutic benefits in conditions like arthritis and chronic pain. Some research indicates that this compound may exhibit antimicrobial activity against certain bacterial and fungal strains. It may also interact with specific neurotransmitter systems in the brain.

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

(2S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2.ClH/c1-13-8-3-6(9(11)5-12)2-7(10)4-8;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBVSZPLTNLKTL-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CO)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CO)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.